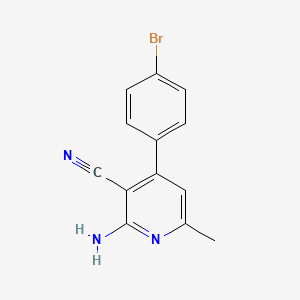
2-amino-4-(4-bromophenyl)-6-methylnicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of nicotinonitrile derivatives often involves base-catalyzed ring transformations or multicomponent reactions. For example, Farhanullah et al. (2003) described an efficient synthesis of 2-amino-6-aryl-4-methylsulfanylnicotinonitriles through base-catalyzed ring transformation of 2H-pyran-2-ones with cyanamide and ammonium carbonate (Farhanullah, Agarwal, Goel, & Ram, 2003). This method highlights the potential routes for synthesizing related compounds, including 2-amino-4-(4-bromophenyl)-6-methylnicotinonitrile.
Molecular Structure Analysis
The molecular structure and interactions of nicotinonitrile derivatives have been explored using various spectroscopic techniques and theoretical calculations. Eşme (2021) conducted spectroscopic calculations, Hirshfeld surface analysis, and molecular docking studies on a similar compound, demonstrating the detailed molecular interactions and potential for anticancer activity (Eşme, 2021).
Chemical Reactions and Properties
Nicotinonitrile derivatives participate in various chemical reactions, contributing to their versatile chemical properties. The reactivity often involves electrophilic and nucleophilic sites, enabling a range of transformations. The molecular electrostatic potential analysis indicates reactive sites for electrophilic and nucleophilic attacks, essential for understanding the compound's chemical behavior (Eşme, 2021).
Physical Properties Analysis
The physical properties of nicotinonitrile derivatives, such as solubility and crystallinity, are crucial for their application in material science. While specific data on this compound is not available, related compounds have been studied for their crystal structures and intermolecular interactions, providing insights into their physical characteristics (Naghiyev et al., 2022).
Wissenschaftliche Forschungsanwendungen
Green Synthesis and Spectrofluorometric Characterization
2-Amino-4-(4-bromophenyl)-8-methoxy-5,6-dihydrobenzo[h]quinoline-3-carbonitrile (ABDC) showcases an innovative application of 2-amino-4-(4-bromophenyl)-6-methylnicotinonitrile derivatives in green synthesis and spectrofluorometric characterization. ABDC was synthesized via microwave irradiation from a chalcone precursor, indicating a green chemistry approach. This compound demonstrated solvatochromic properties, with absorption and fluorescence emission maxima showing red shifts with increasing solvent polarity, highlighting its potential as a probe in solubilization studies and its quantum chemistry calculations support its antibacterial efficacy against both Gram-positive and Gram-negative bacteria, presenting a promising direction for antimicrobial applications (Khan, 2017).
Synthesis and Anticancer Assessment
The creation of various 2-amino-3-cyanopyridine derivatives from 2-Aminonicotinonitrile demonstrates its utility in medicinal chemistry, particularly in anticancer research. These derivatives, synthesized under optimized conditions, led to the production of a diverse set of compounds, including pyrimidine, thiourea, acetamide, and isoindoline derivatives, among others. Their synthesis involved reactions with bi-functional reagents and active methylene reagents, showcasing the versatility of 2-Aminonicotinonitrile as a precursor. This research highlights the compound's potential in developing new therapeutic agents with anticancer properties (Mansour et al., 2021).
Corrosion Inhibition
A study on pyridine derivatives, including 2-amino-6-(2,4-dihydroxyphenyl)-4-(4-methoxyphenyl)nicotinonitrile, has shown significant potential in corrosion inhibition for N80 steel in acidic environments. These compounds demonstrate an impressive ability to inhibit corrosion, with one derivative achieving an inhibition efficiency of 90.24% at a concentration of 200 mg/L. The study utilized various analytical techniques to understand the inhibitory mechanism, which involved adsorption on the steel surface, obeying the Langmuir adsorption isotherm model. This research opens avenues for the use of such compounds in protecting metals from corrosion, particularly in harsh industrial conditions (Ansari et al., 2015).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-amino-4-(4-bromophenyl)-6-methylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3/c1-8-6-11(12(7-15)13(16)17-8)9-2-4-10(14)5-3-9/h2-6H,1H3,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FASWIEZMVMGVNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)N)C#N)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5548314.png)
![2-(3-fluorophenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5548317.png)
![8-{[rel-(1R,2R,3S,4S)-3-aminobicyclo[2.2.1]hept-2-yl]carbonyl}-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5548321.png)
![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[(2E)-3-phenyl-2-propenoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5548324.png)
![5-{2-[4-(2-furoyl)-1,4-diazepan-1-yl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione](/img/structure/B5548327.png)
![4-[(5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]-1-(2-methoxyethyl)pyrrolidin-2-one](/img/structure/B5548344.png)


![3-{[4-(3-methoxyphenyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}-2(1H)-quinoxalinone](/img/structure/B5548365.png)

![N-(2-fluorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5548373.png)
![N-methyl-4-{[(3-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5548379.png)
![2-[(4-iodophenyl)amino]-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B5548382.png)
